4-(Chlorosulfonyl)phenyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-chlorosulfonylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRBCVOWIUGFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513144 | |
| Record name | 4-(Chlorosulfonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79119-26-9 | |
| Record name | 4-(Chlorosulfonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance As a Synthetic Intermediate
The primary significance of 4-(chlorosulfonyl)phenyl acetate (B1210297) in academic and industrial research lies in its role as a precursor for a variety of organic compounds. The sulfonyl chloride functional group is a powerful electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. sioc-journal.cnnih.gov This reactivity is the cornerstone of its application in medicinal chemistry and materials science.
Sulfonamides, in particular, represent a critical class of compounds with a broad spectrum of biological activities, and are found in numerous essential drugs. cbijournal.com The synthesis of these molecules often relies on the coupling of a sulfonyl chloride with a primary or secondary amine. cbijournal.com 4-(Chlorosulfonyl)phenyl acetate provides a direct route to phenyl sulfonamide derivatives that also contain an acetate group, which can be further modified or may itself contribute to the biological activity of the final product. For example, the acetyl group can be hydrolyzed to a phenol (B47542), providing another site for chemical modification.
The compound serves as a key building block in the synthesis of targeted molecules. Researchers utilize it in multi-step syntheses to introduce the sulfonyl group to an aromatic ring. For instance, in the preparation of novel phenyl sulfonamide derivatives designed as potential modulators of inflammatory responses, the related compound 4-(acetylamino)benzenesulfonyl chloride is a crucial intermediate, synthesized via the chlorosulfonation of acetanilide (B955). mdpi.com This highlights the general strategy of using substituted sulfonyl chlorides to construct complex molecular architectures. Furthermore, sulfonyl chlorides are employed in the postsynthetic modification of metal-organic frameworks (MOFs), demonstrating their utility in materials science for creating new functional materials. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C8H7ClO4S |
| Molecular Weight | 234.66 g/mol |
| CAS Number | 79119-26-9 |
| IUPAC Name | (4-chlorosulfonylphenyl) acetate |
Historical Context of Chlorosulfonylation in Organic Synthesis
The synthesis of aryl sulfonyl chlorides is intrinsically linked to the development of chlorosulfonylation reactions. The key reagent for this transformation, chlorosulfonic acid (ClSO₃H), was first discovered in 1854 by Alexander William Williamson through the reaction of phosphorus pentachloride with sulfuric acid. wikipedia.org This discovery was significant as it disproved the prevailing theory that sulfuric acid was a simple compound of water and sulfur trioxide. wikipedia.org
Historically, the most common method for preparing aryl sulfonyl chlorides has been the direct electrophilic aromatic substitution of an aromatic compound using an excess of chlorosulfonic acid. pageplace.demdpi.com This method was widely adopted for its simplicity and the low cost of the reagent. For example, the preparation of p-acetaminobenzenesulfonyl chloride, a compound closely related to 4-(chlorosulfonyl)phenyl acetate (B1210297), is classically achieved by treating acetanilide (B955) with chlorosulfonic acid. mdpi.comorgsyn.org This reaction proceeds by heating the mixture, followed by quenching in ice water to precipitate the sulfonyl chloride product. orgsyn.org
Despite its widespread use, this traditional method has significant drawbacks. The reaction conditions are harsh, requiring a strong, corrosive acid, which limits the types of functional groups that can be present on the starting aromatic ring. mit.edu Furthermore, the regioselectivity of the reaction is dictated by the inherent electronic properties of the substrate, which can often lead to the formation of undesired regioisomers, complicating purification. researchgate.net These limitations spurred the development of alternative and more refined methods for synthesizing sulfonyl chlorides over the years.
Current Research Landscape and Future Imperatives for the Compound
Direct Chlorosulfonylation Strategies
Direct chlorosulfonylation involves the introduction of a chlorosulfonyl group (–SO₂Cl) onto an aromatic ring in a single step. This approach is often favored for its atom economy and straightforwardness.
Chlorosulfonic acid (ClSO₃H) is a widely utilized and potent reagent for the direct chlorosulfonylation of aromatic compounds, including phenyl acetate. pageplace.de The reaction proceeds via an electrophilic aromatic substitution (SE2) mechanism. nih.gov Typically, an excess of chlorosulfonic acid is required to achieve high yields of the desired sulfonyl chloride. pageplace.de The reaction is generally performed under controlled temperature conditions to manage its exothermicity and to minimize the formation of byproducts such as sulfonic acids and sulfones. pageplace.de
The general reaction for the chlorosulfonylation of phenyl acetate using chlorosulfonic acid is as follows: C₆H₅OCOCH₃ + 2ClSO₃H → CH₃COOC₆H₄SO₂Cl + H₂SO₄ + HCl
While effective, the use of large quantities of chlorosulfonic acid presents challenges, including harsh reaction conditions and the generation of significant acidic waste streams. nih.gov
To mitigate the issues associated with chlorosulfonic acid, research has explored alternative sulfonylating agents. One such alternative is the use of sulfuryl chloride (SO₂Cl₂) in conjunction with a Lewis acid catalyst. Another approach involves the in situ generation of diazonium salts from aniline (B41778) precursors, which are then subjected to chlorosulfonylation. researchgate.net
A patented method describes a process using sulfur trioxide (SO₃) in an organic solvent with a chloride source, such as sodium chloride. google.com This method can proceed in a water-less environment, which allows for the direct precipitation of the product and recycling of the hydrogen chloride byproduct. google.com
| Reagent | Advantages | Disadvantages |
| Chlorosulfonic Acid | High reactivity, readily available. | Harsh conditions, excess reagent needed, corrosive. pageplace.denih.gov |
| Sulfuryl Chloride/Lewis Acid | Milder conditions possible. | Catalyst may be required. researchgate.net |
| Sulfur Trioxide/Chloride Source | Avoids direct use of chlorosulfonic acid, potential for byproduct recycling. google.com | May require specific reactor setups. google.com |
Synthesis via Precursor Functionalization
An alternative to direct chlorosulfonylation is the synthesis of this compound from precursors that already contain either the acetate or the sulfonyl group.
This strategy involves the synthesis of phenyl acetate first, followed by the introduction of the chlorosulfonyl group. Phenyl acetate can be produced by the esterification of phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride. wikipedia.org One method involves reacting phenol with acetic anhydride in an aqueous sodium hydroxide (B78521) solution. prepchem.com Another approach uses a pyridine (B92270) propyl sulfonic acid ionic liquid as a catalyst for the reaction between phenol and acetic acid, avoiding the need for a solvent. google.com
Once phenyl acetate is obtained, it can be chlorosulfonated using the methods described in section 2.1. This two-step approach allows for greater control over the reaction and can be advantageous when direct chlorosulfonylation of the initial substrate is problematic.
This route involves the esterification of a phenol derivative that already contains a sulfonyl chloride group, such as 4-hydroxybenzenesulfonyl chloride. The Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental approach to ester synthesis. masterorganicchemistry.comyoutube.com In the context of this compound, this would involve the esterification of 4-hydroxybenzenesulfonyl chloride with acetic acid or its derivative.
Modern esterification methods offer milder and more efficient alternatives. For instance, the use of coupling reagents like triphenylphosphine (B44618) oxide and oxalyl chloride can facilitate esterification at room temperature under neutral conditions. nih.gov Another efficient method employs 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one for the esterification of carboxylic acids with alcohols. researchgate.net
| Esterification Method | Reagents | Conditions |
| Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com |
| Acetic Anhydride | Phenol, Acetic Anhydride, Base | Vigorous reaction, often at low temperatures. prepchem.com |
| Triphenylphosphine Oxide/Oxalyl Chloride | Alcohol, Carboxylic Acid, TPPO, (COCl)₂ | Room temperature, neutral conditions. nih.gov |
Methodological Optimizations and Process Intensification
Significant efforts have been made to optimize the synthesis of aryl sulfonyl chlorides to enhance safety, efficiency, and sustainability. nih.gov Process intensification (PI) is a key strategy, defined as the development of innovative equipment and techniques that lead to substantial improvements in chemical manufacturing. mdpi.com
For chlorosulfonation reactions, which are often highly exothermic, shifting from traditional batch reactors to continuous flow systems, such as continuous stirred-tank reactors (CSTRs), offers significant advantages. cetjournal.it Flow chemistry allows for better control of reaction temperature, reduces the volume of hazardous materials at any given time, and can improve space-time yield. nih.gov The use of CSTRs in series has been shown to improve heat transfer and reduce the amount of heated chlorosulfonic acid needed, thereby enhancing process safety. nih.gov
Automation and real-time monitoring of reaction parameters are also crucial components of process intensification, leading to greater consistency and reliability in the production of aryl sulfonyl chlorides. nih.govresearchgate.net
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent is a determining factor in the synthesis of aryl sulfonyl chlorides, influencing reaction rates, product yields, and the profile of impurities. The most common method for synthesizing this compound is the direct electrophilic aromatic substitution of phenyl acetate using an excess of chlorosulfonic acid. In this "neat" approach, chlorosulfonic acid serves as both the reactant and the reaction medium.
However, the use of an inert co-solvent is often employed to moderate the reaction's high exothermicity and improve process control. Halogenated aliphatic hydrocarbons, such as dichloromethane (B109758) (DCM) and dichloroethane, are frequently used. For instance, in the synthesis of the analog 4-ethoxybenzenesulfonyl chloride, DCM is used as a solvent to facilitate the reaction between phenetole (B1680304) and chlorosulfonic acid at low temperatures. chemicalbook.com Similarly, the production of 4-chlorobenzenesulfonyl chloride can be effectively carried out in a halogenated aliphatic hydrocarbon solvent, which helps to control the reaction and simplify the work-up procedure. google.comgoogle.com
The polarity and nucleophilicity of the solvent are critical. The use of hydroxylic solvents is generally avoided in the synthesis step as they can react with the sulfonyl chloride product in a process known as solvolysis, reducing the yield. nih.govnih.gov Studies on the solvolysis of various arenesulfonyl chlorides have demonstrated that the solvent's nucleophilicity and ionizing power significantly impact the stability of the sulfonyl chloride group. nih.govresearchgate.net
The selection of a solvent also impacts the isolation of the final product. After the reaction, the mixture is typically quenched by pouring it onto ice water, causing the product to precipitate. researchgate.net The choice of an appropriate organic solvent during extraction is crucial for separating the desired sulfonyl chloride from aqueous and organic impurities.
| Solvent System | Substrate | Key Observation | Reference |
|---|---|---|---|
| Excess Chlorosulfonic Acid (Neat) | Phenyl Acetate / Aromatic Compounds | Acts as both reagent and solvent; highly reactive but can be difficult to control. | stackexchange.com |
| Dichloromethane (DCM) | Phenetole | Allows for controlled reaction at low temperatures (-5°C), improving selectivity. | chemicalbook.com |
| Halogenated Aliphatic Hydrocarbon | Chlorobenzene | Improves yield and facilitates separation of the product, 4-chlorobenzenesulfonyl chloride. | google.comgoogle.com |
| Hydroxylic Solvents (e.g., water, alcohols) | Arenesulfonyl Chlorides | Leads to solvolysis (hydrolysis) of the product, decreasing yield. Avoided during synthesis. | nih.govnih.gov |
Temperature and Pressure Control in Reaction Development
Temperature is one of the most critical parameters in the chlorosulfonation of aromatic compounds due to the reaction's significant exothermic nature. tandfonline.com Inadequate temperature control can lead to a decrease in selectivity, the formation of undesired byproducts, and potential thermal runaway. tandfonline.comnumberanalytics.com
For the synthesis of this compound and its analogs, reactions are typically initiated at low temperatures, often between -10°C and 5°C, by slowly adding the chlorosulfonating agent to the substrate. chemicalbook.comresearchgate.netrsc.org This initial cooling is essential to manage the heat generated upon mixing. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction goes to completion. researchgate.net
The reaction temperature can also dictate the product distribution. In reactions with chlorosulfonic acid, lower temperatures favor the formation of the desired sulfonyl chloride via the electrophile SO₂Cl⁺. stackexchange.com At higher temperatures, the equilibrium can shift to generate sulfur trioxide (SO₃), leading to sulfonation instead of chlorosulfonation. stackexchange.com Furthermore, elevated temperatures can promote side reactions such as unwanted chlorination of the aromatic ring. globalspec.com
Pressure is generally not a primary variable in the liquid-phase batch synthesis of aryl sulfonyl chlorides. Reactions are typically conducted at atmospheric pressure, often under an inert atmosphere of nitrogen to prevent moisture from entering the reaction vessel. However, applying a slight vacuum can be useful for removing the hydrogen chloride (HCl) gas that evolves during the reaction, which can help drive the reaction to completion. chemithon.com
| Temperature Range | Stage | Purpose | Reference |
|---|---|---|---|
| -10°C to 5°C | Initial Reagent Addition | Control of initial exotherm, prevent degradation and side reactions. | chemicalbook.comresearchgate.net |
| Room Temperature to 90°C | Reaction Progression | To drive the reaction to completion after initial mixing. | researchgate.net |
| High Temperatures (>100°C) | Undesirable Condition | Can lead to sulfonation (SO₃ formation) and/or homolytic chlorination. | stackexchange.comglobalspec.com |
Catalytic Approaches in Compound Formation
While direct chlorosulfonation with chlorosulfonic acid is common, catalytic methods have been developed to improve reaction conditions, selectivity, and substrate scope. These range from traditional additives to modern photocatalytic systems.
In some classical syntheses, additives are used to promote the reaction. For example, the presence of iodine is known to catalyze the chlorination of organic compounds by chlorosulfonic acid. globalspec.com In the synthesis of 4-chlorobenzenesulfonyl chloride, alkali metal salts of mineral acids can be added to improve the yield. google.com For syntheses proceeding through a Sandmeyer-type reaction, which involves the conversion of an aniline to a diazonium salt, copper salts like copper(I) chloride are used as catalysts to facilitate the introduction of the sulfonyl chloride group from a sulfur dioxide source. acs.orgorganic-chemistry.org
More recently, transition metal catalysis has provided milder and more versatile routes. A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides from arylboronic acids. nih.gov This approach offers significant functional group tolerance and avoids the harsh acidic conditions of traditional methods, enabling the synthesis of complex substituted molecules. nih.gov
Photoredox catalysis represents a state-of-the-art approach. Visible-light photoredox catalysis can be used to synthesize arenesulfonyl chlorides from anilines under very mild conditions (room temperature). nih.gov These reactions involve the in-situ preparation of arenediazonium salts, which are then converted to the sulfonyl chloride using a ruthenium-based photocatalyst. nih.gov A metal-free alternative using a heterogeneous potassium poly(heptazine imide) photocatalyst has also been developed, offering a more sustainable method with high tolerance for various functional groups. acs.org
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper(I) Chloride (CuCl) | Sandmeyer-type Reaction | Effective for converting diazonium salts to sulfonyl chlorides. | acs.orgorganic-chemistry.org |
| Palladium Catalyst | Cross-Coupling (from Arylboronic Acids) | Mild conditions, high functional group tolerance, avoids harsh acids. | nih.gov |
| Ruthenium Photoredox Catalyst | Photocatalysis (from Anilines) | Very mild room-temperature conditions, convenient in-situ reagent preparation. | nih.gov |
| Potassium Poly(heptazine imide) | Heterogeneous Photocatalysis | Metal-free, sustainable, high functional group tolerance. | acs.org |
Continuous Flow Synthesis Techniques for Related Compounds
The synthesis of aryl sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making batch production at a large scale challenging. rsc.orgrsc.org Continuous flow chemistry has emerged as a powerful technology to address these issues, offering enhanced safety, precise process control, and improved efficiency. mdpi.com
By performing reactions in small-volume, continuous-flow reactors, the heat generated from exothermic processes can be dissipated much more effectively than in large batch reactors, preventing thermal runaway. rsc.org This exquisite control over reaction parameters like temperature and residence time leads to higher yields and purities. mdpi.com
Several flow chemistry protocols have been developed for the synthesis of sulfonyl chlorides. One approach uses N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides. rsc.orgrsc.org This method, when transferred to a continuous flow system, allows for short residence times and achieves a very high space–time yield. rsc.org
Another advanced application of flow chemistry is the synthesis of aryl sulfonyl chlorides from anilines. This process involves the in-situ generation of diazonium salts, which are immediately reacted in a subsequent flow module. nih.gov This technique is safer and less labor-intensive than corresponding batch methods. nih.gov An automated system using multiple continuous stirred-tank reactors (CSTRs) has been demonstrated for the multi-hundred-gram production of aryl sulfonyl chlorides, showing significant improvements in process consistency and space-time yield compared to optimized batch conditions. mdpi.com
| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Product | Aryl Sulfonyl Chloride | Aryl Sulfonyl Chloride | mdpi.com |
| Scale / Time | ~65 g in 6.5 h | 500 g in 12 h | |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | |
| Key Advantage of Flow | Limited by safety and heat transfer. | Improved safety, consistency, and throughput. |
Nucleophilic Substitution Reactions of the Chlorosulfonyl Group
The chlorosulfonyl group of this compound is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the introduction of the 4-(acetoxy)phenylsulfonyl group into a wide array of molecules. The general mechanism involves the attack of a nucleophile on the sulfur atom, followed by the departure of the chloride leaving group.
Formation of Sulfonamides
One of the most prominent reactions of this compound is its conversion to sulfonamides through reaction with primary or secondary amines. researchgate.net This reaction is widely employed in medicinal chemistry and materials science due to the biological and physical properties of the resulting sulfonamide-containing molecules. enovatia.comnih.gov The general reaction proceeds by the nucleophilic attack of the amine nitrogen on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. enovatia.com
This compound and its close analogs, such as 4-acetamidobenzenesulfonyl chloride, react with a wide variety of amine substrates to afford the corresponding sulfonamides in good yields. The reactivity of the amine is a key factor, with primary amines generally being highly reactive, while some secondary amines may exhibit lower reactivity. researchgate.net The reaction is versatile, accommodating aliphatic, aromatic, and heterocyclic amines. enovatia.comresearchgate.net
A general procedure involves dissolving the sulfonyl chloride in a suitable solvent like dichloromethane and adding it to a mixture of the amine and a base, such as sodium carbonate. researchgate.net The reaction is typically stirred at room temperature until completion. researchgate.net
Table 1: Synthesis of Sulfonamide Derivatives from 4-Acetamidobenzenesulfonyl Chloride and Various Amines
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | - |
| 4-Methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78 |
| 3,4-Dihydroisoquinoline | N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide | 73 |
| 2-(Pyridin-2-yl)ethanamine | N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide | 78 |
Data sourced from a study on 4-acetamidobenzenesulfonyl chloride, a close structural analog of this compound. researchgate.net
The reaction of this compound with diverse amine substrates provides a powerful tool for the construction of complex sulfonamide architectures. By selecting amines with additional functional groups or complex stereochemistry, a wide range of structurally elaborate molecules can be synthesized. For instance, the reaction with bifunctional amines, such as piperazine, can lead to the formation of bis-sulfonamides or allow for further functionalization at the second nitrogen atom. researchgate.net This modular approach is highly valuable in drug discovery and the development of functional materials, where the sulfonamide linkage serves as a key structural and functional element. enovatia.comnih.gov
Hydrolytic Stability and Pathways to Sulfonic Acid Derivatives
The sulfonyl chloride group in this compound is susceptible to hydrolysis, a reaction that converts it to the corresponding sulfonic acid. The stability of the sulfonyl chloride towards water is a critical factor in its handling and reaction conditions.
The hydrolysis of arenesulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution mechanism (SN2-type) at the sulfur atom. beilstein-journals.org In neutral water, a water molecule acts as the nucleophile. The reaction rate can be influenced by the solvent composition and the nature of the substituents on the aromatic ring. For instance, studies on the solvolysis of various substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. beilstein-journals.org
The hydrolysis can be accelerated under alkaline conditions, where the more potent nucleophile, hydroxide ion, attacks the sulfonyl chloride. The general mechanism for the hydrolysis is depicted below:
Hydrolysis of this compound
| Reactant | Reagent | Product |
|---|
This transformation is a key pathway for the synthesis of sulfonic acid derivatives from this compound.
Reduction Chemistry of the Sulfonyl Chloride Functionality
The sulfonyl chloride group of this compound can be reduced to various other sulfur-containing functional groups, most notably thiols. This transformation is a valuable synthetic route to access 4-mercaptophenol (B154117) derivatives.
Several reducing agents can be employed for this purpose. A common method involves the use of zinc dust in an acidic medium, such as acetic acid. researchgate.net This method is known for its effectiveness in reducing various arylcarbonyls and can be applied to sulfonyl chlorides. Another powerful reducing agent is lithium aluminum hydride (LiAlH₄); however, its high reactivity might also lead to the reduction of the ester group, requiring careful control of reaction conditions.
Catalytic hydrogenation is another viable method for the reduction of sulfonyl chlorides. Catalysts such as palladium on carbon (Pd/C) are often used under a hydrogen atmosphere. nih.gov The choice of solvent can significantly influence the selectivity and rate of the reaction. researchgate.net
The general scheme for the reduction to the corresponding thiol is as follows:
Reduction of this compound to 4-Mercaptophenyl Acetate
| Reactant | Reducing Agent | Product |
|---|
It is important to note that the ester functionality might also be susceptible to some reducing agents, potentially leading to the formation of 4-mercaptophenol if the acetate group is cleaved.
Aromatic Functionalization and Electrophilic Substitution Potentials
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the acetoxy group (-OAc) and the sulfonyl chloride group (-SO₂Cl).
The acetoxy group is an ortho-, para-directing activator. Although the oxygen has an electron-withdrawing inductive effect, its lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. The sulfonyl chloride group, on the other hand, is a meta-directing deactivator due to the strong electron-withdrawing nature of the sulfonyl group.
In this compound, the powerful ortho-, para-directing effect of the acetoxy group will dominate over the meta-directing effect of the sulfonyl chloride. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the acetoxy group (and meta to the sulfonyl chloride group).
Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Predicted Major Product(s) |
|---|---|
| Nitration (HNO₃/H₂SO₄) | 2-Nitro-4-(chlorosulfonyl)phenyl acetate |
It is important to consider that under the harsh conditions of some EAS reactions, such as nitration, the ester group may be susceptible to hydrolysis.
Rearrangement Processes and Competing Reaction Pathways
Under specific conditions, this compound can undergo rearrangement reactions, with the Fries rearrangement being a prominent example. acs.orgwikipedia.orgnih.gov This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). researchgate.net
The Fries rearrangement of this compound would be expected to yield ortho-hydroxyacetophenone derivatives. The regioselectivity (ortho vs. para migration) of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. researchgate.net Given that the para position is already occupied by the sulfonyl chloride group, the acetyl group would be expected to migrate to one of the ortho positions relative to the ester oxygen.
A competing pathway to the intramolecular Fries rearrangement is intermolecular acylation, where the acylium ion generated from one molecule acylates another molecule of the reactant or the solvent.
Furthermore, a photochemical variant, the photo-Fries rearrangement, can also occur upon exposure to UV light. acs.orgnih.gov This reaction proceeds through a radical mechanism and can also lead to the formation of ortho- and para-hydroxyaryl ketones. acs.org
Potential Rearrangement Products of this compound
| Reaction Type | Conditions | Potential Product(s) |
|---|---|---|
| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | 2-Acetyl-5-hydroxybenzenesulfonyl chloride |
Other potential competing reactions include nucleophilic substitution at the sulfonyl chloride group, as discussed in the hydrolysis section, and reactions involving the acetate group, such as transesterification if alcohols are present as solvents or reagents. The specific reaction conditions will determine the predominant transformation pathway.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block and Chemical Intermediate
The structure of 4-(Chlorosulfonyl)phenyl acetate (B1210297) makes it an ideal candidate for use as a fundamental building block in the construction of larger, more intricate molecular architectures. Its ability to connect different molecular fragments through the formation of sulfonamide bonds is a key feature exploited by synthetic chemists.
The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has revolutionized materials science. tcichemicals.comtcichemicals.com These materials are constructed from organic "linker" molecules and, in the case of MOFs, metal ions or clusters. While the use of carboxylic acids and amines as the primary functional groups on these linkers is well-established, the principles of framework construction can be extended to other reactive moieties. tcichemicals.comtcichemicals.com
Theoretically, a bifunctional molecule like 4-(Chlorosulfonyl)phenyl acetate could serve as a linker in the synthesis of such frameworks. For instance, in the context of COFs, which are formed exclusively through strong covalent bonds, this compound could be reacted with a multivalent amine linker. tcichemicals.comcd-bioparticles.netnih.gov This would result in a porous, three-dimensional network held together by robust sulfonamide bonds. The acetate groups within such a framework would be available for post-synthetic modification, potentially altering the properties of the material.
In the realm of MOFs, the sulfonate group, which can be derived from the sulfonyl chloride, has been explored as a coordinating group for metal centers, although less commonly than carboxylates. nih.gov A synthetic strategy could involve the reaction of this compound with an amine-functionalized ligand, followed by hydrolysis of the acetate to a phenol (B47542). This resulting molecule, possessing both a sulfonamide linkage and a phenolic hydroxyl group, could then be used to construct a MOF, with the phenol coordinating to the metal centers.
Furthermore, the principles of covalent bond formation inherent to this compound's reactivity lend themselves to the synthesis of other complex structures like dendrimers and macrocycles. Dendrimers, which are highly branched, tree-like molecules, could potentially be constructed using this compound as a branching unit, reacting with molecules containing multiple amine groups. researchgate.netresearchgate.net Similarly, macrocycles, large ring-like molecules, could be synthesized through a ring-closing reaction involving the formation of a sulfonamide bond from a precursor containing both an amine and a sulfonyl chloride group derived from this compound. cd-bioparticles.net
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is particularly valuable in drug discovery and materials science for screening large numbers of compounds to find those with desired properties. The reliable and high-yielding reaction of the sulfonyl chloride group with amines makes this compound an excellent reagent for combinatorial synthesis.
Sulfonamides are a class of compounds with a wide range of biological activities. By reacting this compound with a diverse collection of primary and secondary amines, a large library of novel sulfonamides can be generated. Each member of the library will share the common 4-acetoxyphenylsulfonyl scaffold but will differ in the nature of the amine-derived substituent. This structural diversity is crucial for exploring the structure-activity relationship of a potential drug candidate. The general reaction is depicted below:
Reaction Scheme for Sulfonamide Library Synthesis
this compound + R-NH₂ → 4-Acetoxyphenyl-SO₂-NH-R + HCl
| Amine Type | Example | Resulting Sulfonamide Structure |
| Primary Aliphatic Amine | Benzylamine | N-Benzyl-4-acetoxybenzenesulfonamide |
| Secondary Aliphatic Amine | Piperidine | 1-(4-Acetoxybenzenesulfonyl)piperidine |
| Primary Aromatic Amine | Aniline (B41778) | N-Phenyl-4-acetoxybenzenesulfonamide |
| Amino Acid Ester | Glycine methyl ester | Methyl 2-(4-acetoxybenzenesulfonamido)acetate |
Polymer-supported synthesis is a technique that simplifies the purification process in multi-step organic synthesis. In this method, one of the reactants is attached to a solid polymer bead. After the reaction is complete, the polymer-bound product can be easily separated from the soluble reactants and byproducts by simple filtration.
This compound can be effectively utilized in this methodology. For instance, an amine can be attached to a polymer support, and then reacted with a solution of this compound. The resulting polymer-bound sulfonamide can then be washed to remove any excess reagents. Finally, the desired sulfonamide can be cleaved from the polymer support. Alternatively, a resin with a sulfonyl chloride functionality can be used to "catch" an amine from a solution, which is then further reacted. This "catch and release" strategy is highly efficient for the parallel synthesis of compound libraries.
Table of Polymer-Supported Synthesis Strategy
| Step | Description |
|---|---|
| 1. Immobilization | An amine-containing starting material is attached to a solid polymer support. |
| 2. Reaction | The polymer-bound amine is treated with a solution of this compound. |
| 3. Purification | The polymer beads are washed to remove excess this compound and byproducts. |
Utilization in Combinatorial Chemistry and Library Synthesis
Derivatization Strategies for Functional Molecule Generation
Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This is often done to enhance detectability in analytical methods or to introduce a specific functionality into a molecule.
The high reactivity of the sulfonyl chloride group in this compound allows for the selective introduction of the 4-acetoxyphenylsulfonyl moiety into a target molecule. This reaction is highly chemoselective, meaning the sulfonyl chloride will preferentially react with strong nucleophiles like primary and secondary amines, even in the presence of other, less reactive functional groups such as alcohols or amides. This selectivity is a significant advantage in the synthesis of complex molecules where protecting group strategies might otherwise be necessary. For example, in a molecule containing both an amine and a hydroxyl group, the amine can be selectively sulfonylated with this compound, leaving the hydroxyl group untouched for subsequent reactions. This targeted derivatization is a cornerstone of modern synthetic strategy, enabling the efficient construction of functional molecules with precise architectures.
Synthesis of Scaffolds for Chemical Biology Research
In the field of chemical biology, small-molecule probes are indispensable tools for interrogating complex biological processes. The strategic design and synthesis of these probes often rely on the use of versatile chemical synthons that can be readily incorporated into larger, more complex molecular architectures. This compound emerges as a key player in this context, providing a reliable platform for the construction of diverse molecular scaffolds destined for biological investigation. mskcc.orgosu.edu
The primary utility of this compound in this arena stems from the high reactivity of the sulfonyl chloride group toward a wide range of nucleophiles. This reactivity is harnessed to form stable sulfonamide or sulfonate ester linkages, which are prevalent structural motifs in many biologically active compounds. The presence of the acetate-protected phenol adds another layer of synthetic versatility, offering a latent site for subsequent chemical elaboration following the initial reaction at the sulfonyl chloride center.
Targeted Synthesis of Specific Analogues
The construction of molecular libraries composed of systematically varied analogues is a cornerstone of modern drug discovery and chemical biology. This compound is an exemplary reagent for this purpose, facilitating the targeted synthesis of specific analogues through the formation of sulfonamides. By reacting this compound with a diverse panel of primary or secondary amines, chemists can rapidly generate a library of arylsulfonamides, each bearing a unique substituent derived from the amine component.
This strategy is particularly powerful for creating focused libraries around a known bioactive scaffold. For instance, if a preliminary screening campaign identifies a simple sulfonamide as a hit, this compound can be used to synthesize a series of related analogues to explore the chemical space around the initial discovery. The resulting compounds can then be evaluated to identify derivatives with improved potency, selectivity, or other desirable properties. The subsequent hydrolysis of the acetate ester to the corresponding phenol provides an additional diversification point for further synthetic modifications.
Table 1: Representative Synthesis of Sulfonamide Analogues
This interactive table illustrates the reaction of this compound with various amines to produce a diverse set of sulfonamide analogues.
| Amine (R-NH₂) | Resulting Sulfonamide Analogue | Potential Application Area |
| Morpholine | 4-(Morpholinosulfonyl)phenyl acetate | Scaffold for kinase inhibitors |
| Aniline | N-Phenyl-4-acetoxybenzenesulfonamide | Precursor for antibacterial agents |
| Benzylamine | N-Benzyl-4-acetoxybenzenesulfonamide | Intermediate for enzyme inhibitors |
| L-Valine methyl ester | Methyl 2-(N-(4-acetoxybenzenesulfonyl))amino-3-methylbutanoate | Building block for protease inhibitors |
Contributions to Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound and the subsequent evaluation of its analogues allow researchers to build a detailed map of the pharmacophore—the key structural features responsible for the desired biological effect.
This compound is an invaluable tool for conducting SAR investigations. Its ability to react with a wide array of amines, alcohols, and other nucleophiles enables the facile generation of diverse libraries of compounds where the substituent attached to the sulfonyl group is systematically varied. nih.gov By comparing the biological activities of these analogues, researchers can deduce which structural modifications enhance or diminish activity.
For example, in the optimization of a lead compound containing a phenylsulfonamide moiety, replacing the amine-derived portion using this compound allows for the exploration of various steric and electronic effects. This process helps in identifying the optimal size, shape, and electronic properties of the substituent required for potent and selective interaction with the biological target.
Table 2: Illustrative SAR Data for a Hypothetical Series of Analogues
This interactive table presents hypothetical biological activity data for a series of analogues derived from this compound, demonstrating how SAR data is interpreted.
| Analogue ID | Substituent (from R-NH₂) | Biological Activity (IC₅₀, µM) | SAR Interpretation |
| 1 | Cyclohexylamino | 15.2 | Bulky, non-aromatic group shows low potency. |
| 2 | Phenylamino | 4.5 | Aromatic ring improves activity. |
| 3 | 4-Fluorophenylamino | 0.9 | Electron-withdrawing group at para position enhances potency. |
| 4 | 3-Methoxyphenylamino | 7.8 | Electron-donating group or meta-substitution is less favorable. |
Precursor in the Development of Novel Sulfonylating Agents
Beyond its direct use in constructing molecular scaffolds, this compound also serves as a precursor for the development of more specialized sulfonylating agents. The chemical reactivity of the sulfonyl chloride group can be modulated by converting it to other sulfonyl derivatives, such as sulfonyl fluorides.
Sulfonyl fluorides have gained prominence in chemical biology as highly selective covalent probes. rsc.org Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous media and react more selectively with specific nucleophilic residues in proteins, such as serine, threonine, or tyrosine. This controlled reactivity makes them ideal for use in "click chemistry" applications, particularly Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which enables the robust formation of covalent linkages in complex biological environments. rsc.org
The conversion of this compound to its corresponding sulfonyl fluoride, 4-acetoxybenzenesulfonyl fluoride, can be achieved by treatment with a suitable fluoride source. This transformation yields a novel sulfonylating agent with a distinct reactivity profile, expanding the toolbox available to chemists for probe development and bioconjugation.
Table 3: Comparison of Sulfonylating Agents
This interactive table compares the properties and applications of sulfonyl chlorides versus sulfonyl fluorides, highlighting the utility of converting the former into the latter.
| Property | Sulfonyl Chloride (e.g., this compound) | Sulfonyl Fluoride (e.g., 4-Acetoxybenzenesulfonyl fluoride) |
| Chemical Formula | R-SO₂Cl | R-SO₂F |
| Reactivity | High, reacts readily with a broad range of nucleophiles. | Moderate, more selective for hard nucleophiles (e.g., phenols, specific amino acid residues). |
| Stability | Sensitive to moisture, hydrolyzes relatively quickly. | Generally more stable in aqueous media. |
| Key Application | General synthesis of sulfonamides and sulfonate esters. | Development of covalent chemical probes, SuFEx click chemistry, selective bioconjugation. rsc.org |
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms Involving the Compound
The reactivity of 4-(Chlorosulfonyl)phenyl acetate (B1210297) is primarily dictated by the two functional groups attached to the benzene (B151609) ring: the chlorosulfonyl group (-SO₂Cl) and the acetate group (-OCOCH₃). The chlorosulfonyl group is a potent electrophile, making the sulfur atom susceptible to nucleophilic attack. The acetate group, being an ortho-, para- director and a moderately activating group (though the acetyl group itself is deactivating), influences the electronic properties of the benzene ring.
Reactions involving the chlorosulfonyl group of arylsulfonyl chlorides, such as 4-(Chlorosulfonyl)phenyl acetate, generally proceed through one of two primary mechanistic pathways:
Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, leading to a single transition state and inversion of configuration at the sulfur center. This mechanism is favored for reactions with strong nucleophiles. Studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides, investigated using radio-labeled chloride ions, have provided evidence for a synchronous Sₙ2 mechanism. mdpi.comnih.gov These studies revealed that the reaction proceeds through a single transition state. mdpi.comnih.gov
Addition-Elimination (A-E) Mechanism: This two-step mechanism involves the formation of a pentacoordinate sulfurane intermediate. The nucleophile first adds to the sulfur atom, forming the intermediate, which then eliminates the leaving group (chloride ion). This pathway is more common for less reactive nucleophiles or when the intermediate is stabilized. For instance, the fluoride (B91410) exchange reaction in arenesulfonyl fluorides has been shown to proceed via an A-E mechanism with the formation of a difluorosulfurandioxide intermediate. mdpi.comnih.gov
The specific mechanism for a given reaction of this compound will depend on the nature of the nucleophile, the solvent, and the reaction conditions. For example, hydrolysis and alcoholysis of aromatic sulfonyl chlorides are believed to proceed through an Sₙ2-type mechanism that can shift towards a more Sₙ1-like (looser transition state) or SₐN (tighter transition state) character depending on the conditions. rsc.org
The presence of the para-acetate group will influence the electrophilicity of the sulfonyl group. While the ester group as a whole is an ortho-, para-director, the carbonyl within the acetate group has an electron-withdrawing resonance effect that can slightly increase the electrophilicity of the sulfonyl sulfur, thereby influencing the reaction rate. Kinetic studies on 4-substituted-benzenesulfonyl chlorides have shown a systematic variation in reactivity that correlates with Hammett σ values, indicating a significant influence of the substituent on the transition state. nih.gov
Theoretical and Computational Approaches
Computational chemistry offers powerful tools to investigate the intricacies of reaction mechanisms at a molecular level. For this compound, these methods can be used to profile its electronic structure, model reaction pathways, and predict selectivity.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and their distribution across the molecule, are key indicators of reactivity. For an electrophile like this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group, specifically on the sulfur-chlorine bond, indicating this as the site for nucleophilic attack. The HOMO, conversely, would likely be distributed across the phenyl ring and the acetate group. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. For this compound, the MEP would show a region of high positive potential (electrophilic site) around the sulfur atom of the chlorosulfonyl group, making it the primary target for nucleophiles. Regions of negative potential would be located around the oxygen atoms of the acetate and sulfonyl groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into charge distribution and orbital interactions. This analysis can quantify the delocalization of electron density and the nature of the bonds within the molecule, further elucidating the electronic effects of the acetate and chlorosulfonyl substituents.
Based on DFT studies of similar molecules like 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl)benzenesulfonamide, it is expected that the oxygen atoms of the carbonyl and sulfonyl groups would be the most negative regions, making them susceptible to electrophilic attack. electrochemsci.org
Table 1: Predicted Electronic Properties of Arylsulfonyl Chlorides from Computational Studies
| Property | General Finding for Arylsulfonyl Chlorides | Implication for this compound |
| LUMO Distribution | Primarily on the -SO₂Cl group | The sulfur atom is the main electrophilic center. |
| MEP | Positive potential on the sulfur atom | Confirms the sulfur atom as the site for nucleophilic attack. |
| Substituent Effects | Electron-withdrawing groups increase reactivity | The para-acetate group will modulate the reactivity. |
This table is based on general findings for arylsulfonyl chlorides and provides inferred properties for this compound in the absence of specific literature data.
Computational modeling can be used to map the potential energy surface (PES) for reactions of this compound. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.
Transition State Geometry: By modeling the transition state, chemists can understand the geometry of the molecule at the peak of the reaction energy barrier. For an Sₙ2 reaction, this would be a trigonal bipyramidal geometry around the sulfur atom. For an A-E mechanism, two transition states would be modeled, corresponding to the formation and breakdown of the sulfurane intermediate.
Computational methods are increasingly used to predict the outcome of chemical reactions where multiple products are possible.
Regioselectivity: In reactions where this compound acts as a substrate in, for example, an electrophilic aromatic substitution on its phenyl ring, computational methods can predict the most likely site of attack (ortho or meta to the existing substituents). This is often done by calculating the relative energies of the possible intermediates (sigma complexes). nih.gov Given the directing effects of the substituents, substitution ortho to the acetate group would be predicted.
Stereoselectivity: For reactions at the chiral sulfur center (if a chiral nucleophile is used), computational modeling can help predict which stereoisomer will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states. While not extensively studied for this specific compound, the principles of stereochemical control in nucleophilic substitution at sulfur are well-established.
Spectroscopic Verification of Mechanistic Postulates
Spectroscopic techniques are indispensable for identifying reaction intermediates and products, thereby providing experimental evidence to support or refute proposed mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of the products of a reaction involving this compound. researchgate.netresearchgate.net For example, in a reaction where the chlorosulfonyl group is substituted by a nucleophile, the chemical shifts of the aromatic protons and carbons would change in a predictable manner. The appearance of new signals corresponding to the nucleophile now attached to the sulfonyl group would confirm the substitution. In principle, in-situ NMR could be used to observe short-lived intermediates, although this is often challenging.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. acdlabs.com The strong characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and the C=O of the acetate group (around 1760-1770 cm⁻¹) would be present in the starting material. researchgate.net Upon reaction at the sulfonyl chloride, the S-Cl bond absorption would disappear and the S=O stretching frequencies would shift depending on the new substituent.
Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can give clues about their structure through fragmentation patterns. This would be used to confirm the identity of the final products of a reaction.
Table 2: Key Spectroscopic Data for Functional Groups in this compound
| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |
| Sulfonyl Chloride (-SO₂Cl) | IR Spectroscopy | Strong absorptions at ~1375 cm⁻¹ (asymmetric S=O stretch) and ~1180 cm⁻¹ (symmetric S=O stretch) |
| Acetate (-OCOCH₃) | IR Spectroscopy | Strong absorption at ~1765 cm⁻¹ (C=O stretch) |
| Aromatic Ring | ¹H NMR Spectroscopy | Signals in the aromatic region (typically 7-8.5 ppm) |
| Methyl Group (-CH₃) | ¹H NMR Spectroscopy | Singlet at ~2.3 ppm |
This table presents typical spectroscopic regions for the functional groups present in the molecule, based on data for analogous compounds.
By combining the insights from mechanistic studies, computational modeling, and spectroscopic analysis, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating 4-(Chlorosulfonyl)phenyl acetate (B1210297) from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the quantitative analysis and purity determination of 4-(Chlorosulfonyl)phenyl acetate. Method development often involves optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve optimal separation and sensitivity.
A typical HPLC method might employ a C18 column as the stationary phase, given its versatility and wide applicability. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the compound while separating it from impurities with different polarities. scholarsresearchlibrary.com
For compounds that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. scholarsresearchlibrary.com While this compound possesses a phenyl ring and should exhibit UV absorbance, derivatization could be a strategy to improve sensitivity if needed. For instance, derivatization with an agent that introduces a highly responsive chromophore can significantly lower the limit of detection. nih.gov
Method validation is a critical step to ensure the reliability of the HPLC method. This process involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18, 5 µm (e.g., 250 x 4.6 mm) |
| Mobile Phase | A: Phosphate buffer (e.g., 8 mM, pH 4.8), B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/minute |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time. libretexts.orgrochester.edu
The choice of the stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase (eluent) is crucial for achieving good separation. rochester.edu A solvent system is selected to provide a significant difference in the retention factor (Rf) values between the starting material and the product. The spots are visualized under UV light, as the aromatic ring in this compound allows for UV absorption. libretexts.org Staining with agents like potassium permanganate (B83412) or iodine can also be used for visualization. libretexts.org
A "cospot," where the reaction mixture is spotted on top of the starting material, is a useful practice to confirm the identity of the spots, especially when the Rf values are close. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. libretexts.org
Supercritical Fluid Chromatography (SFC) for Library Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a valuable separation technique that bridges the gap between gas and liquid chromatography. shimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the reduction in organic solvent consumption. shimadzu.com
For the analysis of libraries of compounds that may include derivatives of this compound, SFC provides excellent structural recognition capabilities, similar to normal-phase chromatography. shimadzu.com The low viscosity and high diffusivity of supercritical fluids allow for high-speed analysis without a significant loss in separation efficiency. The use of various stationary phases, including chiral stationary phases, makes SFC suitable for a broad range of analytes, including chiral separations. researchgate.netfagg.be
Mass Spectrometry (MS) for Molecular Structure Confirmation and Impurity Profiling
Mass spectrometry is a fundamental tool for the structural characterization of this compound. It provides information about the molecular weight and the elemental composition of the molecule. The exact mass of this compound is 233.9753576 Da. nih.gov
Electron ionization (EI) is a common ionization technique where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern can provide valuable structural information. For instance, in a related compound, phenyl acetate, mass spectrometry reveals a base peak corresponding to the loss of the acetyl group. A similar fragmentation pattern might be expected for this compound.
Electrospray ionization (ESI) and other soft ionization techniques are also widely used, particularly in conjunction with HPLC (LC-MS), to analyze less volatile or thermally labile compounds. These methods typically produce a protonated molecule [M+H]+ or other adducts, which directly indicate the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. dntb.gov.uabbhegdecollege.comethernet.edu.et Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic protons would likely appear as a set of doublets due to the para-substitution on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Key expected absorptions include:
A strong absorption band in the region of 1750-1735 cm⁻¹ due to the C=O stretching of the ester group. libretexts.orgresearchgate.net
Strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically found in the ranges of 1385-1345 cm⁻¹ (asymmetric) and 1190-1160 cm⁻¹ (symmetric).
C-O stretching vibrations for the ester group. libretexts.org
C-H stretching vibrations for the aromatic ring and the methyl group. libretexts.org
C=C stretching vibrations within the aromatic ring. libretexts.org
These characteristic peaks provide clear evidence for the presence of the key functional moieties within the this compound structure.
X-ray Crystallography for Crystalline Derivative Structure Determination
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. For derivatives of this compound, this methodology provides invaluable insights into their precise molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern their crystal packing. The process involves irradiating a single crystal of a derivative with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.
The derivatization of this compound, a reactive sulfonyl chloride, most commonly involves reactions with primary or secondary amines to yield the corresponding sulfonamides. These sulfonamide derivatives are often stable, crystalline solids amenable to single-crystal X-ray diffraction analysis. The resulting structural data are crucial for understanding structure-activity relationships in various research contexts.
Research Findings from Analogous Structures
Furthermore, X-ray crystallography illuminates the supramolecular architecture through the analysis of intermolecular interactions. Hydrogen bonds, particularly those involving the sulfonamide N-H group and oxygen atoms from the sulfonyl or acetate moieties, are pivotal in dictating the packing of the molecules in the crystal lattice. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks, such as chains, sheets, or more complex frameworks.
Crystallographic Data Interpretation
The primary outcome of an X-ray crystallographic experiment is a set of crystallographic data that describes the unit cell—the basic repeating unit of the crystal—and the atomic coordinates within it. This data allows for the generation of a detailed molecular model. Key parameters obtained include:
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Key Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, which can indicate bond order and strain.
Torsion Angles: These describe the conformation around single bonds, such as the rotation of the phenyl rings relative to the sulfonamide bridge.
Interactive tables below showcase the kind of crystallographic data that is typically reported for analogous sulfonamide derivatives, providing a template for what would be expected for a crystalline derivative of this compound.
Table 1: Representative Crystallographic Data for an Analogous Sulfonamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 9.876(3) |
| c (Å) | 15.432(6) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1448.9(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
Table 2: Selected Bond Lengths for an Analogous Sulfonamide Derivative
| Bond | Length (Å) |
| S-O1 | 1.432(2) |
| S-O2 | 1.435(2) |
| S-N | 1.645(3) |
| S-C(aryl) | 1.768(3) |
| N-C(aryl) | 1.421(4) |
Table 3: Selected Bond Angles for an Analogous Sulfonamide Derivative
| Angle | Value (°) |
| O1-S-O2 | 119.8(1) |
| O1-S-N | 106.5(1) |
| O2-S-N | 107.1(1) |
| C(aryl)-S-N | 105.9(1) |
| S-N-C(aryl) | 123.4(2) |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like phosphorus oxychloride or thionyl chloride, which present environmental and safety challenges. researchgate.net The future of 4-(chlorosulfonyl)phenyl acetate (B1210297) synthesis lies in the adoption of green chemistry principles to mitigate these issues.
Research is actively pursuing several sustainable avenues:
Photocatalytic Methods: A promising green alternative involves the use of photocatalysts. For instance, heterogeneous carbon nitride photocatalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light at room temperature. nih.govacs.org This method avoids the use of transition metal catalysts and harsh reagents. nih.govacs.org
Milder Chlorinating Agents: The use of N-chlorosuccinimide (NCS) in combination with reagents like dilute hydrochloric acid or tetrabutylammonium (B224687) chloride offers a smoother, more selective method for converting thiols to sulfonyl chlorides. organic-chemistry.org Another mild approach involves the reaction of sulfonyl hydrazides with NCS or N-bromosuccinimide (NBS). nih.gov
Oxidative Chlorination: Innovative oxidative chlorination methods are being developed. One such method uses a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct conversion of thiols to sulfonyl chlorides in very short reaction times. organic-chemistry.org Another employs H₂O₂ with zirconium tetrachloride as a catalyst, offering high yields under mild conditions. organic-chemistry.org
Avoiding Hazardous Solvents: A key goal of green synthesis is to reduce or eliminate the use of hazardous solvents. Future research will likely focus on developing solvent-free reaction conditions or utilizing more environmentally benign solvents like water or ionic liquids for the synthesis of 4-(chlorosulfonyl)phenyl acetate. researchgate.net
| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Photocatalysis (e.g., with K-PHI) | Utilizes visible light, heterogeneous catalyst, mild conditions. nih.govacs.org | Energy-efficient, catalyst is recyclable, avoids harsh reagents. nih.govacs.org |
| Milder Reagents (e.g., NCS/NBS) | Employs less hazardous and more selective chlorinating agents. organic-chemistry.orgnih.gov | Improved safety profile, higher product purity, and cleaner reactions. organic-chemistry.orgnih.gov |
| Novel Oxidative Chlorination | Uses reagents like H₂O₂ in combination with catalysts. organic-chemistry.org | Rapid reaction times, high yields, avoids harsh traditional reagents. organic-chemistry.org |
| Solvent Minimization/Replacement | Focuses on solvent-free reactions or use of green solvents. researchgate.net | Reduced environmental impact, lower cost, and simplified purification. researchgate.net |
Expanded Utility in Polymer Chemistry and Advanced Materials Design
The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a protected phenol (B47542), makes it an attractive building block for advanced polymers and materials. While its full potential is yet to be realized, future research is expected to explore its use in several areas:
Functional Polymers: The sulfonyl chloride group can be readily reacted with a variety of nucleophiles (amines, alcohols, phenols) to introduce specific functionalities into polymer backbones or as side chains. This could be exploited to create polymers with tailored properties such as altered solubility, thermal stability, or chemical resistance.
Membrane Technology: Sulfonated polymers are widely used in the fabrication of ion-exchange membranes for applications like fuel cells and water purification. The sulfonyl chloride group of this compound could be used to introduce sulfonic acid groups (after hydrolysis) onto polymer surfaces or within polymer matrices to create novel membrane materials.
Drug Delivery Systems: The reactivity of the sulfonyl chloride can be utilized to attach 4-(acetoxy)phenylsulfonyl moieties to polymer-based drug delivery systems. The subsequent hydrolysis of the acetate ester could provide a trigger for drug release.
Surface Modification: The compound can be used to modify the surfaces of various materials (e.g., silica (B1680970), metal oxides) to alter their surface properties. For example, grafting this molecule onto a surface could change its hydrophobicity or provide a platform for further chemical functionalization.
Integration with Automation and High-Throughput Synthesis Platforms
The synthesis of chemical libraries for drug discovery and materials science increasingly relies on automation and high-throughput techniques. chemspeed.com The future will see the integration of this compound and its derivatives into these automated workflows.
Automated Continuous Synthesis: Recent advancements have demonstrated the successful automated, continuous synthesis of aryl sulfonyl chlorides on a multi-hundred-gram scale. researchgate.netmdpi.com This approach utilizes continuous stirred-tank reactors (CSTRs) and automated process control to improve safety, consistency, and yield. researchgate.netmdpi.com Applying such systems to the production of this compound would enable safer, more efficient, and scalable manufacturing. researchgate.netmdpi.com
High-Throughput Screening: Automated parallel synthesis platforms can be used to rapidly generate libraries of compounds derived from this compound. chemspeed.com By reacting it with a diverse set of amines, alcohols, or other nucleophiles in a high-throughput format, researchers can quickly screen for molecules with desired biological activities or material properties.
| Technology | Application to this compound | Benefits |
| Automated Continuous Flow Synthesis | Scalable and safe production of this compound. researchgate.netmdpi.com | Improved process control, higher spacetime yield, enhanced safety. researchgate.netmdpi.com |
| High-Throughput Parallel Synthesis | Rapid generation of sulfonamide and sulfonate ester libraries. chemspeed.com | Accelerated discovery of new drug candidates and functional materials. chemspeed.com |
Frontier Research in Mechanistic Understanding and Predictive Modeling
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its use and predicting its behavior in complex systems. Future research will leverage advanced analytical techniques and computational modeling to achieve this.
Kinetic and Mechanistic Studies: Detailed kinetic studies on the reactions of this compound with various nucleophiles will provide valuable insights into the reaction pathways. cdnsciencepub.com The influence of substituents, solvents, and catalysts on the reaction rates and mechanisms will be a key area of investigation. cdnsciencepub.commdpi.com For instance, understanding the balance between S-N2 and addition-elimination mechanisms is critical for controlling reaction outcomes. mdpi.com
Predictive Modeling and Machine Learning: The use of machine learning and artificial intelligence is set to revolutionize chemical research. nih.govresearchgate.net By training models on large datasets of chemical reactions, it is possible to predict the outcomes of reactions involving this compound with high accuracy. nih.gov These models can also help in identifying optimal reaction conditions and even suggest novel reaction pathways. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model transition states and intermediates, providing a detailed picture of the reaction at a molecular level. mdpi.com
Exploration of Unprecedented Chemical Transformations and Applications
While the primary reactivity of this compound is centered around its sulfonyl chloride group, future research may uncover novel chemical transformations and applications.
Novel Catalytic Reactions: The development of new catalysts could enable unprecedented reactions of the sulfonyl chloride group. For example, transition-metal catalyzed cross-coupling reactions involving sulfonyl chlorides are an emerging area of research that could be applied to this compound.
Photoredox Catalysis: The use of photoredox catalysis could open up new reaction pathways for sulfonyl chlorides, such as their conversion into sulfonyl radicals, which are valuable intermediates in organic synthesis. nih.gov
Applications in Chemical Biology: The reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues could be exploited to develop new chemical probes for studying biological systems or as covalent inhibitors for specific protein targets.
The continued exploration of the chemistry of this compound, driven by the principles of green chemistry, automation, and advanced computational tools, will undoubtedly lead to new discoveries and applications that will have a significant impact on both academic research and industrial processes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-(Chlorosulfonyl)phenyl acetate from phenylacetic acid derivatives?
- Methodological Answer : The synthesis typically involves sulfonation of phenyl acetate derivatives using chlorosulfonic acid under controlled conditions. For example, one protocol refluxes the precursor with chlorosulfonic acid (1.5 equivalents) at 75°C for 2 hours, followed by quenching with ice and purification via silica gel chromatography using n-hexane/ethyl acetate mixtures . Key factors include maintaining anhydrous conditions, precise temperature control, and stoichiometric ratios to minimize side reactions like over-sulfonation or ester hydrolysis.
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester and chlorosulfonyl groups. For instance, the ¹H NMR spectrum will show characteristic downfield shifts for aromatic protons adjacent to the sulfonyl group (~7.5–8.5 ppm). Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy confirms the sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) functionalities . Cross-referencing with computational simulations (e.g., density functional theory) can resolve ambiguous peaks.
Q. What are the recommended storage conditions for this compound to prevent decomposition?
- Methodological Answer : The compound should be stored in a refrigerated environment (2–8°C) under inert gas (e.g., nitrogen) to mitigate hydrolysis of the chlorosulfonyl group. Moisture-sensitive handling protocols, such as using anhydrous solvents and desiccants, are essential. Stability studies under accelerated conditions (e.g., elevated temperature/humidity) can predict shelf-life .
Advanced Research Questions
Q. How can competing reaction pathways during the sulfonation of phenyl acetate derivatives be controlled to maximize yield?
- Methodological Answer : Competing pathways (e.g., sulfonic acid dimerization or ester cleavage) can be suppressed by:
- Using a non-polar solvent (e.g., dichloromethane) to reduce nucleophilic attack on the sulfonyl group.
- Optimizing stoichiometry to avoid excess chlorosulfonic acid, which may promote side reactions.
- Introducing phase-transfer catalysts to enhance regioselectivity . Kinetic monitoring via in-situ IR or HPLC can identify intermediate species for real-time adjustments.
Q. What strategies resolve discrepancies between computational predictions and experimental observations in the hydrolysis kinetics of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. To address this:
- Perform solvent-polarity studies (e.g., water/dioxane mixtures) to correlate dielectric constants with hydrolysis rates.
- Use ab initio molecular dynamics (AIMD) simulations to model explicit solvent interactions.
- Validate activation energies via Arrhenius plots from temperature-dependent kinetic experiments .
Q. How does the steric and electronic environment influence the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : The electrophilicity of the sulfur atom is modulated by adjacent substituents. For example:
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance reactivity by stabilizing the transition state.
- Steric hindrance from ortho-substituents reduces accessibility to the sulfonyl group.
- Comparative studies with analogs (e.g., 4-(methylsulfonyl)phenyl acetate) can isolate electronic vs. steric effects .
Q. What analytical approaches are recommended for detecting trace degradation products of this compound in long-term stability studies?
- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) is ideal for identifying low-abundance degradation products (e.g., sulfonic acids or phenolic byproducts). Accelerated stability testing under oxidative (H₂O₂) or hydrolytic (pH-varied buffers) conditions can simulate degradation pathways. Data should be cross-validated with NMR and X-ray crystallography for structural confirmation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic efficiency of Lewis acids in esterification reactions involving this compound?
- Methodological Answer : Discrepancies may stem from solvent polarity or catalyst loading. To reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
